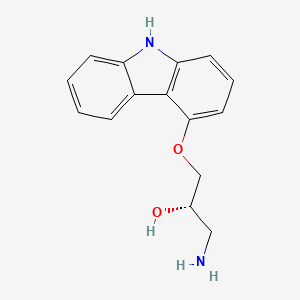
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydroxy and amino group attached to a propoxy chain, which is further connected to a carbazole core. The stereochemistry of the hydroxy group is specified as (S), indicating its specific spatial configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL typically involves multiple steps, starting from commercially available carbazole. One common method includes:
Nitration: Carbazole is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected to prevent side reactions.
Alkylation: The protected amino group is alkylated with an appropriate halohydrin to introduce the hydroxy and propoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted carbazole derivatives.
科学的研究の応用
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or interact with proteins, affecting their function.
類似化合物との比較
Similar Compounds
4-[(S)-2-Hydroxy-3-isopropylaminopropoxy]phenylacetic acid: Similar in structure but with a phenylacetic acid moiety.
4-[(S)-2-Hydroxy-3-aminopropoxy]benzeneacetic acid: Similar but with a benzene ring instead of a carbazole core.
Uniqueness
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is unique due to its carbazole core, which imparts distinct electronic properties and biological activities. Its specific stereochemistry also contributes to its unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
(2S)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2/t10-/m0/s1 |
InChIキー |
UUUATVREIARQHR-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CN)O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















